1-benzyl-3-(benzyloxy)-N-(thiazol-2-yl)-1H-pyrazole-4-carboxamide
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Overview
Description
1-benzyl-3-(benzyloxy)-N-(thiazol-2-yl)-1H-pyrazole-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyrazole core, which is a five-membered ring containing two nitrogen atoms. The presence of benzyl and benzyloxy groups, along with a thiazole ring, adds to its structural complexity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-3-(benzyloxy)-N-(thiazol-2-yl)-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Core: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Benzyl Group: Benzylation of the pyrazole core can be performed using benzyl bromide in the presence of a base such as potassium carbonate.
Attachment of the Benzyloxy Group: This step involves the reaction of the benzylated pyrazole with benzyl alcohol in the presence of a suitable catalyst.
Incorporation of the Thiazole Ring: The thiazole ring can be introduced through a cyclization reaction involving a thioamide and an α-haloketone.
Formation of the Carboxamide Group: The final step involves the reaction of the intermediate compound with an appropriate amine to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-3-(benzyloxy)-N-(thiazol-2-yl)-1H-pyrazole-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl bromide in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazoles or thiazoles.
Scientific Research Applications
1-benzyl-3-(benzyloxy)-N-(thiazol-2-yl)-1H-pyrazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-benzyl-3-(benzyloxy)-N-(thiazol-2-yl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carboxamide: Lacks the thiazole ring.
1-benzyl-3-(benzyloxy)-N-(pyridin-2-yl)-1H-pyrazole-4-carboxamide: Contains a pyridine ring instead of a thiazole ring.
1-benzyl-3-(benzyloxy)-N-(imidazol-2-yl)-1H-pyrazole-4-carboxamide: Contains an imidazole ring instead of a thiazole ring.
Uniqueness
1-benzyl-3-(benzyloxy)-N-(thiazol-2-yl)-1H-pyrazole-4-carboxamide is unique due to the presence of the thiazole ring, which can impart distinct chemical and biological properties. This structural feature may enhance its reactivity and potential as a bioactive compound compared to similar compounds lacking the thiazole ring.
Properties
IUPAC Name |
1-benzyl-3-phenylmethoxy-N-(1,3-thiazol-2-yl)pyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2S/c26-19(23-21-22-11-12-28-21)18-14-25(13-16-7-3-1-4-8-16)24-20(18)27-15-17-9-5-2-6-10-17/h1-12,14H,13,15H2,(H,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIVHOAGJYYBDFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C(=N2)OCC3=CC=CC=C3)C(=O)NC4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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